AZ82 is a small molecule identified as the first reported inhibitor of the kinesin family member C1 (KIFC1 or HSET) motor protein. [] KIFC1 plays a critical role in centrosome clustering, a process utilized by cancer cells to evade apoptosis and mitotic arrest in the presence of extra centrosomes. [, ] AZ82 selectively targets cancer cells by inhibiting KIFC1, making it a potential anti-cancer agent. [, ]
The synthesis of AZ82 involves several chemical reactions that construct its complex molecular framework. While specific synthetic routes are not extensively detailed in the literature, it typically includes the following steps:
The compound is characterized as cell-permeable, which is essential for its biological activity in vivo .
AZ82's structure reveals several key features that contribute to its function as a KIFC1 inhibitor:
The binding affinity of AZ82 to KIFC1 has been quantified, showing a Ki value of 43 nM and an IC50 of 300 nM, indicating its potency as an inhibitor .
AZ82 primarily acts by inhibiting the ATPase activity of KIFC1 when bound to microtubules. The compound does not significantly affect KIFC1 in the absence of microtubules, highlighting its specificity:
The mechanism by which AZ82 exerts its effects involves:
This selectivity allows AZ82 to target cancer cells more effectively than normal cells, making it a promising candidate for cancer therapy .
AZ82 exhibits several notable physical and chemical properties:
These properties are critical for handling the compound in laboratory settings and potential therapeutic applications.
AZ82 has significant potential in scientific research and therapeutic applications:
KIFC1 (kinesin family member C1), also known as HSET, is a minus-end-directed motor protein belonging to the kinesin-14 family. Structurally, it comprises three functional domains: a tail domain (residues 1–138), a coiled-coil region (141–297), and a C-terminal motor/head domain (317–663) that enables microtubule binding and adenosine triphosphatase (ATPase) activity [3]. Unlike most kinesins, KIFC1 functions primarily in microtubule sliding and crosslinking rather than cargo transport. During mitosis, it regulates centrosome clustering, spindle assembly, and chromosomal stability by tethering microtubules to supernumerary centrosomes [3] [9]. While dispensable in normal somatic cells (which typically possess two centrosomes), KIFC1 becomes critical in cancer cells exhibiting centrosome amplification (CA)—a hallmark of genomic instability observed in aggressive tumors [3] [4].
Centrosome amplification (CA) occurs when cells acquire ≥3 centrosomes due to cytokinesis failure, DNA damage, or oncogene activation. While CA can drive multipolar spindle formation and mitotic catastrophe, cancer cells evade this fate through centrosome clustering—a process where extra centrosomes are bundled into two functional spindle poles [3] [9]. KIFC1 is indispensable for this clustering mechanism. It crosslinks microtubules from multiple centrosomes, enabling bipolar division and survival of genomically unstable cells [3] [7]. Consequently, CA-dependent cancers exhibit marked overexpression of KIFC1 to maintain pseudobipolar mitosis. Elevated KIFC1 levels correlate strongly with poor prognosis, metastasis, and chemoresistance in triple-negative breast cancer (TNBC), prostate cancer, ovarian adenocarcinoma, and soft tissue sarcoma (STS) [3] [7] [9].
The dependency of CA-positive cancer cells on KIFC1—coupled with its non-essentiality in normal cells—positions KIFC1 as a promising tumor-selective target. Inhibiting KIFC1 forces multipolar spindle formation in CA-high cancer cells, triggering mitotic catastrophe and apoptosis without significantly affecting non-transformed cells [3] [9]. This differential vulnerability arises because normal cells lack supernumerary centrosomes and thus bypass KIFC1 dependence. Additionally, KIFC1 supports tumor aggressiveness beyond centrosome clustering, including DNA repair, stemness maintenance, and chemoresistance pathways [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: